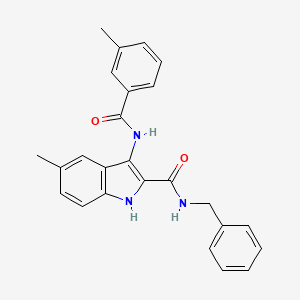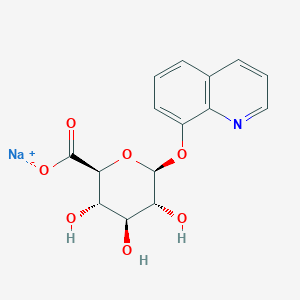
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide" is an organic molecule with potential applications in various fields of scientific research. This compound contains a pyridazine ring, a dichlorophenyl group, and an acetamide moiety, which collectively contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide" typically involves multiple steps, starting from commercially available precursors. One possible route includes the following steps:
Formation of the Pyridazine Ring: : The initial step involves the condensation of a suitable hydrazine with a diketone to form the pyridazine ring.
Introduction of the Cyclopropyl Group: : The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds or other suitable reagents.
Attachment of the Dichlorophenyl Group: : This step involves the coupling of the pyridazine intermediate with a dichlorophenyl acetic acid derivative using peptide coupling reagents like EDCI or DCC.
Amidation Reaction: : The final step involves the formation of the acetamide moiety through amidation reactions with suitable amine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors, high-throughput screening, and process analytical technology (PAT) can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazine moieties.
Reduction: : Reduction of the pyridazine ring can lead to the formation of dihydropyridazine derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the aromatic dichlorophenyl ring, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: : Hydrogenation using palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Conditions: : Substitution reactions often require the presence of catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2).
Major Products
Oxidation Products: : Formation of ketones or carboxylic acids.
Reduction Products: : Dihydropyridazine derivatives.
Substitution Products: : Functionalized aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
The compound can serve as a ligand in the study of protein-ligand interactions, aiding in the identification of potential drug targets.
Medicine
In medicine, the compound's structure may be explored for its potential pharmacological properties, including its role as a lead compound in drug discovery efforts.
Industry
In industrial applications, this compound can be utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide" exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridazine ring may interact with active sites, while the dichlorophenyl group contributes to binding affinity through hydrophobic interactions. The cyclopropyl group can introduce steric effects that modulate the compound's overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dichlorophenyl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
Compared to similar compounds, "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dichlorophenyl)acetamide" may exhibit distinct reactivity and binding properties due to the specific positioning of the dichlorophenyl group. These differences can influence its chemical behavior and biological activity, making it a unique candidate for further research and application.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-10-2-1-3-12(15(10)17)18-13(21)8-20-14(22)7-6-11(19-20)9-4-5-9/h1-3,6-7,9H,4-5,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATZGICUGBEVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2864454.png)

![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)

![(3S,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B2864459.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)

![1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,5-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2864465.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2864468.png)
![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)

![N-(3-methoxyphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2864473.png)

